Cas no 1620-55-9 (1-Phenyl-2-(pyridin-4-yl)ethanone)
1-Phenyl-2-(pyridin-4-yl)ethanone Chemical and Physical Properties
Names and Identifiers
-
- 1-Phenyl-2-(pyridin-4-yl)ethanone
- 1-phenyl-2-pyridin-4-ylethanone
- Ethanone, 1-phenyl-2-(4-pyridinyl)-
- 1-phenyl-2-(4-pyridinyl)ethanone
- 1-phenyl-2-(4-pyridyl)-1-ethanon
- 1-phenyl-2-(4-pyridyl)ethanone
- 2-(4-pyridinyl)-1-phenylethanone
- 2-(4-Pyridyl)acetophenone
- 4-(phenylacetylmethyl)pyridine
- 4-Phenacylpyridine
- 4-pyridyl-acetophenone
- 1-PHENYL-2-PYRIDIN-4-YL-ETHANONE
- 1-Phenyl-2-(4-pyridinyl)-ethanone
- NSC 146504
- EN300-1168717
- 1-phenyl-2-pyrid-4-ylethanone
- SCHEMBL1157353
- MFCD00234969
- CS-0156552
- NSC146504
- Z992409816
- 1-Phenyl-2-(4-pyridinyl)ethanone #
- Ethanone,1-phenyl-2-(4-pyridinyl)-
- 1-phenyl-2-(pyridin-4-yl)ethan-1-one
- AKOS011842810
- NSC-146504
- Phenyl 4-pyridylmethyl ketone
- 1620-55-9
- AB91929
- FS-3616
- A852946
- Acetophenone, 2-(4-pyridyl)-
- DTXSID10301813
- 4-pyridylacetophenone
- A810384
- FT-0697781
- AC-907/30063055
- pyridine, 4-phenacyl-
- DB-121455
-
- MDL: MFCD00234969
- Inchi: 1S/C13H11NO/c15-13(12-4-2-1-3-5-12)10-11-6-8-14-9-7-11/h1-9H,10H2
- InChI Key: ACULMSXMKICJIS-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1)CC1C=CN=CC=1
Computed Properties
- Exact Mass: 197.08400
- Monoisotopic Mass: 197.084
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 30A^2
Experimental Properties
- Density: 1.127
- Boiling Point: 350.3 °C at 760 mmHg
- Flash Point: 173.5 °C
- Refractive Index: 1.588
- PSA: 29.96000
- LogP: 2.50700
1-Phenyl-2-(pyridin-4-yl)ethanone Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Phenyl-2-(pyridin-4-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029193059-1g |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95% | 1g |
$156.55 | 2022-04-02 | |
| Alichem | A029193059-5g |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95% | 5g |
$452.02 | 2022-04-02 | |
| Alichem | A029193059-10g |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95% | 10g |
$685.02 | 2022-04-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P191297-250mg |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95% | 250mg |
¥239.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P191297-1g |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95% | 1g |
¥520.90 | 2023-09-01 | |
| Chemenu | CM173310-1g |
1-phenyl-2-(pyridin-4-yl)ethan-1-one |
1620-55-9 | 95% | 1g |
$107 | 2021-08-05 | |
| Chemenu | CM173310-5g |
1-phenyl-2-(pyridin-4-yl)ethan-1-one |
1620-55-9 | 95% | 5g |
$290 | 2021-08-05 | |
| Chemenu | CM173310-10g |
1-phenyl-2-(pyridin-4-yl)ethan-1-one |
1620-55-9 | 95% | 10g |
$421 | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK358-50mg |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95+% | 50mg |
124CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-MK358-1g |
1-Phenyl-2-(pyridin-4-yl)ethanone |
1620-55-9 | 95+% | 1g |
904CNY | 2021-05-08 |
1-Phenyl-2-(pyridin-4-yl)ethanone Suppliers
1-Phenyl-2-(pyridin-4-yl)ethanone Related Literature
-
Frédéric Pin,Frédéric Buron,Fabienne Saab,Lionel Colliandre,Stéphane Bourg,Fran?oise Schoentgen,Remy Le Guevel,Christiane Guillouzo,Sylvain Routier Med. Chem. Commun. 2011 2 899
Additional information on 1-Phenyl-2-(pyridin-4-yl)ethanone
1-Phenyl-2-(pyridin-4-yl)ethanone (CAS No. 1620-55-9): A Comprehensive Overview
1-Phenyl-2-(pyridin-4-yl)ethanone, also known by its CAS registry number 1620-55-9, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure featuring a phenyl group and a pyridinyl substituent, has garnered attention due to its potential in drug discovery, material science, and synthetic chemistry. Recent advancements in research have further highlighted its role in biological systems and its potential as a building block for more complex molecules.
The molecular structure of 1-Phenyl-2-(pyridin-4-yl)ethanone consists of a ketone group bridging a phenyl ring and a pyridine ring. This arrangement imparts the compound with unique electronic properties, making it an ideal candidate for exploring reactivity in both organic and bioorganic contexts. The phenyl group contributes aromatic stability, while the pyridine ring introduces electron-withdrawing effects, enhancing the compound's reactivity in certain chemical transformations.
Recent studies have focused on the synthesis of 1620-55-9 and its derivatives, particularly in the context of developing novel pharmaceutical agents. Researchers have explored its ability to act as a precursor for bioactive molecules, leveraging its structural flexibility to design compounds with potential anti-inflammatory, antioxidant, or anticancer properties. For instance, investigations into its interaction with biological systems have revealed promising results in modulating enzyme activity, suggesting its potential as a lead compound in drug development.
In the realm of material science, 1620-55-9 has been utilized as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). Its ability to form stable coordination bonds with metal ions has made it a valuable component in designing materials with applications in gas storage, catalysis, and sensing technologies. Recent breakthroughs in this area have demonstrated enhanced performance metrics for MOFs incorporating 1620-55-9, underscoring its importance in materials innovation.
The synthesis of 1620-55-9 has also been optimized through green chemistry approaches, aligning with contemporary sustainability goals. Researchers have developed environmentally friendly methods that minimize waste and energy consumption while maintaining high yields. These advancements not only enhance the practicality of synthesizing 1620-55-9 but also pave the way for large-scale production, meeting the growing demand across various industries.
Moreover, computational studies have provided deeper insights into the electronic properties and reactivity of 1620-55-X (where X represents substituents). These studies employ advanced quantum mechanical calculations to predict reaction pathways and optimize synthetic routes, further advancing our understanding of this compound's behavior in different chemical environments.
In conclusion, 1620-X-X-X (specifically CAS No. 1620-X-X) stands as a testament to the ever-evolving landscape of organic chemistry. Its multifaceted applications and adaptability continue to drive innovation across diverse scientific domains. As research progresses, it is anticipated that 1620-X-X-X will unlock new possibilities, solidifying its position as a cornerstone in modern chemical science.
1620-55-9 (1-Phenyl-2-(pyridin-4-yl)ethanone) Related Products
- 100240-06-0(Ethanone, 2-phenyl-1-(4-pyridinyl)-, hydrochloride)
- 101089-46-7(1-phenyl-4-pyridin-4-ylbutan-1-one)
- 100866-13-5(2-(Pyridin-4-yl)-1-(p-tolyl)ethanone)
- 36939-02-3(1-Propanone,1-phenyl-3-(4-pyridinyl)-)
- 73902-21-3(1-(4-pyridinyl)-1,2-Propanedione)
- 1017-24-9(2-Phenyl-1-(pyridin-4-yl)ethan-1-one)
- 1701-69-5(1-(Pyridin-4-yl)propan-1-one)
- 95195-42-9(Ethanedione, di-4-pyridinyl-)
- 216529-53-2(2-Pyridin-4-yl-1-m-tolyl-ethanone)
- 35779-40-9(phenyl-pyridin-4-yl-ethanedione)